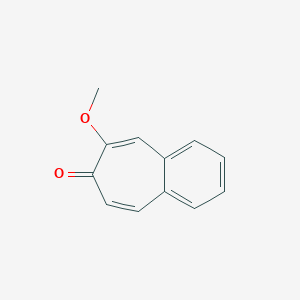
6-Methoxy-7h-benzocyclohepten-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-7h-benzocyclohepten-7-one is an organic compound with the molecular formula C12H10O2 and a molecular weight of 186.21 g/mol It is a derivative of benzocycloheptenone, characterized by a methoxy group at the 6th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-7h-benzocyclohepten-7-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of methoxy-substituted benzene derivatives, which undergo cyclization reactions to form the benzocycloheptenone core. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization techniques. The process is scaled up to accommodate higher volumes, with stringent quality control measures to ensure consistency and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-7h-benzocyclohepten-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
6-Methoxy-7h-benzocyclohepten-7-one has diverse applications in scientific research:
Chemistry: It serves as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a pharmacophore in drug development, particularly for targeting specific receptors.
Industry: It finds applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Methoxy-7h-benzocyclohepten-7-one involves its interaction with molecular targets such as enzymes and receptors. The methoxy group and the benzocycloheptenone core play crucial roles in binding to these targets, modulating their activity. Pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
6-Phenylbenzocyclohepten-7-one: Similar structure but with a phenyl group instead of a methoxy group.
7H-Benzocyclohepten-7-one,6-methyl-: Contains a methyl group at the 6th position instead of a methoxy group.
Uniqueness
6-Methoxy-7h-benzocyclohepten-7-one is unique due to the presence of the methoxy group, which influences its chemical reactivity and biological activity. This functional group can enhance solubility, stability, and interaction with specific molecular targets, making it distinct from its analogs.
Properties
CAS No. |
6322-85-6 |
|---|---|
Molecular Formula |
C12H10O2 |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
6-methoxybenzo[7]annulen-7-one |
InChI |
InChI=1S/C12H10O2/c1-14-12-8-10-5-3-2-4-9(10)6-7-11(12)13/h2-8H,1H3 |
InChI Key |
IHTNPICSPHFGNZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=CC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















